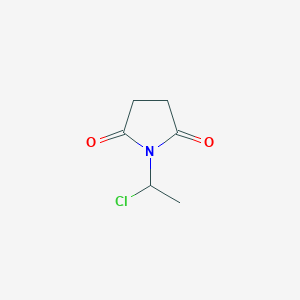
3-(Phenylthio)-butyric acid
描述
3-(Phenylthio)-butyric acid is an organic compound characterized by the presence of a phenylthio group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-butyric acid typically involves the reaction of butanoic acid derivatives with phenylthiol. One common method includes the use of 3-methyl-2-(phenylthio)butanoic acid as an intermediate . The reaction conditions often involve the use of catalysts such as palladium and silver salts, and the reactions are carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3-(Phenylthio)-butyric acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of this compound.
科学研究应用
3-(Phenylthio)-butyric acid has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 3-(Phenylthio)-butyric acid involves its interaction with specific molecular targets. The phenylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity and interference with cellular signaling processes .
相似化合物的比较
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar backbone structure but lacking the phenylthio group.
Phenylthioacetic acid: Contains a phenylthio group but with a different carbon chain length.
3-(Phenylthio)propanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Phenylthio)-butyric acid is unique due to the specific positioning of the phenylthio group on the butanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
3-phenylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
InChI 键 |
RRJPZQISWROTFP-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)SC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B8734579.png)



![2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8734620.png)


![Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B8734642.png)

![1-Methyl-1-azaspiro[4.5]decan-4-amine](/img/structure/B8734655.png)




